molecular formula C6H12O6 B12643612 beta-D-tagatofuranose CAS No. 40461-86-7

beta-D-tagatofuranose

Cat. No.: B12643612
CAS No.: 40461-86-7
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-DPYQTVNSSA-N
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Description

Beta-D-tagatofuranose: is a rare natural hexoketose and an isomer of D-galactose. It is one of the cyclic forms of D-tagatose, specifically the furanose form. This compound is found in small quantities in various foods such as sterilized and powdered cow’s milk, hot cocoa, and a variety of cheeses, yogurts, and other dairy products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-tagatofuranose can be synthesized from D-galactose using a chemical method with a calcium catalyst. this method has disadvantages such as complex purification steps, chemical waste formation, and by-products formation .

Industrial Production Methods: Biological production of this compound using L-arabinose isomerase has been studied intensively. This enzyme catalyzes the conversion of D-galactose to D-tagatose, owing to the similar configurations of the substrates . The reaction conditions, protein engineering, and immobilization on L-arabinose isomerase are optimized for effective production .

Chemical Reactions Analysis

Types of Reactions: Beta-D-tagatofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as nitric acid can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens under specific conditions.

Major Products: The major products formed from these reactions include derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its rare natural occurrence and its specific applications as a low-calorie sweetener and intermediate in the synthesis of optically active compounds .

Properties

CAS No.

40461-86-7

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1

InChI Key

RFSUNEUAIZKAJO-DPYQTVNSSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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